molecular formula C8H8Br2O B1279928 1-Bromo-3-(bromomethyl)-5-methoxybenzene CAS No. 59297-29-9

1-Bromo-3-(bromomethyl)-5-methoxybenzene

Cat. No. B1279928
CAS RN: 59297-29-9
M. Wt: 279.96 g/mol
InChI Key: PGBXZQKIIWHFGI-UHFFFAOYSA-N
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Patent
US08299055B2

Procedure details

Triphenylphosphine (28 g; KANTO) was added to a dichloromethane (150 mL) solution of Intermediate 1 (22.05 g) with ice cooling, the resulting mixture was stirred for approx. 10 minutes followed by the addition of N-bromosuccinimide (20 g; TCI), and the resulting mixture was stirred at room temperature for 13 hours and 30 minutes. The solvent was evaporated under reduced pressure and the residue was purified by column chromatography (n-hexane/ethyl acetate) to give the title compound (23.94 g).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
22.05 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:20][C:21]1[CH:22]=[C:23]([CH2:29]O)[CH:24]=[C:25]([O:27][CH3:28])[CH:26]=1.[Br:31]N1C(=O)CCC1=O>ClCCl>[Br:20][C:21]1[CH:26]=[C:25]([O:27][CH3:28])[CH:24]=[C:23]([CH2:29][Br:31])[CH:22]=1

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
22.05 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)OC)CO
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for approx. 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 13 hours and 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (n-hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)OC)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 23.94 g
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.